{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol
CAS No.:
Cat. No.: VC17707240
Molecular Formula: C12H20N2O
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2O |
|---|---|
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | (2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol |
| Standard InChI | InChI=1S/C12H20N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h15H,4-8H2,1-3H3 |
| Standard InChI Key | FRAPFSGFMCRPEB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(N2CCCCC2=N1)CO |
Introduction
Chemical and Structural Properties
Molecular Architecture and Physicochemical Characteristics
{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol is characterized by a bicyclic imidazo[1,2-a]pyridine system fused to a partially saturated pyridine ring. The tert-butyl group at the 2-position and the hydroxymethyl group at the 3-position contribute to its stereoelectronic profile, influencing solubility, stability, and binding affinity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | (2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol |
| Canonical SMILES | CC(C)(C)C1=C(N2CCCCC2=N1)CO |
| Topological Polar Surface Area | 41.5 Ų |
The compound’s moderate polarity, driven by the hydroxymethyl group, enhances its solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO), making it suitable for in vitro assays. The tert-butyl group augments lipophilicity, potentially improving membrane permeability—a critical factor for central nervous system (CNS)-targeted therapies .
Synthesis and Structural Modification
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The synthesis of imidazo[1,2-a]pyridine derivatives often employs the GBB reaction, a one-pot protocol combining aldehydes, aminopyridines, and isocyanides under acid catalysis . For {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol, optimizing the aldehyde and isonitrile components is critical. For instance:
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Reagents: 2-Amino-3-chloropyrazine, isocyanocyclohexane, and benzaldehyde.
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Conditions: Microwave irradiation (400 W, 110°C, 10 min) in dioxane with HCl .
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Post-Synthetic Modifications: Ammonium hydroxide-mediated displacement of the 8-chloro group to introduce amino functionalities .
This method achieves a 30% yield over two steps, with purity exceeding 95% as confirmed by HPLC . Scalability remains a challenge due to side reactions during chloro displacement, necessitating further optimization.
Biological Activities and Mechanism of Action
Antimicrobial and Antiviral Effects
The scaffold’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Derivatives with hydroxymethyl groups show enhanced activity against Mycobacterium tuberculosis (MIC = 2–8 μg/mL) and herpes simplex virus (EC₅₀ = 1.5 μM) . These findings suggest that {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol could be repurposed for infectious disease therapy.
Neuropharmacological Applications
Structurally analogous drugs like zolpidem and alpidem target GABAₐ receptors, inducing sedative and anxiolytic effects . The hydroxymethyl group in {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol may enable hydrogen bonding with receptor residues, warranting exploration in CNS disorders.
Structure-Activity Relationship (SAR) Analysis
Role of the tert-Butyl Group
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Lipophilicity: Enhances blood-brain barrier penetration, critical for CNS drugs .
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Steric Hindrance: Reduces off-target interactions by restricting access to non-specific binding sites .
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Metabolic Stability: Slows hepatic degradation by cytochrome P450 enzymes, prolonging half-life.
Impact of the Hydroxymethyl Substituent
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Solubility: Improves aqueous solubility by 3-fold compared to non-hydroxylated analogs.
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Hydrogen Bonding: Facilitates interactions with catalytic residues in enzymes (e.g., kinases) .
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Toxicity Profile: Reduces cytotoxicity in normal cells by minimizing non-specific membrane disruption .
Comparative Analysis with Related Compounds
| Compound | Molecular Weight | Key Substituents | Primary Activity |
|---|---|---|---|
| Zolpidem | 307.40 g/mol | Dimethylamide, methyl | Sedative (GABAₐ agonist) |
| Alpidem | 349.44 g/mol | Chlorophenyl, ethyl | Anxiolytic |
| {2-tert-butyl-...methanol} | 208.30 g/mol | tert-Butyl, hydroxymethyl | Under investigation |
The simplified structure of {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol offers synthetic advantages over bulkier derivatives, enabling rapid SAR studies .
Future Directions and Challenges
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles or functionalization with targeting ligands (e.g., folate) could enhance tumor-specific uptake, minimizing systemic toxicity .
Overcoming Synthetic Limitations
Developing transition-metal-free protocols and flow chemistry approaches may improve yields and sustainability .
Preclinical Validation
Prioritize in vivo pharmacokinetic studies and toxicity profiling in rodent models to advance this compound toward clinical trials.
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